molecular formula C8H14N4O2 B1488567 1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1936090-10-6

1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one

Cat. No. B1488567
CAS RN: 1936090-10-6
M. Wt: 198.22 g/mol
InChI Key: XTPDGOGDVWXCAD-UHFFFAOYSA-N
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Description

The compound “1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one” appears to contain an azide functional group attached to a piperidine ring, which is a common structure in many pharmaceuticals . Azide groups are known to be mutagenic and carcinogenic, and their presence in drug substances or products can pose a risk .

Scientific Research Applications

Synthesis of Fluorescent Films

The compound has been explored in the synthesis of fluorescent films. For example, tetrafluorophenyl piperidin-4-ols and their acrylates, derived from reactions involving hydroxypiperidin-1-yl compounds, show promise as monomers for preparing fluorescent films. These findings suggest potential applications in materials science, particularly in the development of new materials with specific optical properties (Soboleva et al., 2017).

Crystal Structure Analysis

Research has also been conducted on the crystal structure and Hirshfeld surface analysis of hydroxymethyl piperidin-ones. Understanding the crystal structure of such compounds aids in the comprehension of their chemical behavior and potential applications in designing molecules with desired properties (Gümüş et al., 2022).

Enzymatic Synthesis and Conversion

Enzymatic synthesis techniques utilizing hydroxypiperidin-2-ones demonstrate the conversion of specific aziridines into δ-lactams and γ-lactones. These reactions highlight the utility of enzymatic processes in organic synthesis, offering a more sustainable and selective approach to chemical transformations (Vervisch et al., 2012).

Diastereoselective and Enantioselective Synthesis

Diastereoselective and enantioselective synthesis methods have been developed for hydroxypiperidin-2-ones. Such methodologies are crucial for the creation of molecules with precise stereochemical configurations, important in pharmaceuticals and materials science (Lam et al., 2005).

Characterization and Biological Evaluation

Studies on the synthesis, characterization, and biological evaluation of hydroxynaphthalen-yl ethan-ones highlight the exploration of these compounds for antimicrobial properties. This research demonstrates the potential pharmaceutical applications of these compounds (Sherekar et al., 2021).

Hirshfeld Surface Analysis for Drug Design

Hirshfeld surface analysis of specific piperidin-1-yl compounds has been applied to evaluate their structure for potential drug design applications, emphasizing the importance of detailed molecular characterization in developing new therapeutic agents (Govindhan et al., 2017).

Safety and Hazards

Azide groups are known to be mutagenic and carcinogenic, and their presence in drug substances or products can pose a risk . Therefore, handling of this compound should be done with appropriate safety measures.

Mechanism of Action

properties

IUPAC Name

1-[4-(azidomethyl)-4-hydroxypiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-7(13)12-4-2-8(14,3-5-12)6-10-11-9/h14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPDGOGDVWXCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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